3-(Dimethylallyl)indole
Description
Properties
IUPAC Name |
3-(2-methylbut-3-en-2-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-4-13(2,3)11-9-14-12-8-6-5-7-10(11)12/h4-9,14H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMYRLDYKNELFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=CNC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70938982 | |
| Record name | 3-(2-Methylbut-3-en-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17771-42-5 | |
| Record name | 3-(Dimethylallyl)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017771425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Methylbut-3-en-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70938982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Isolation Contexts of Prenylated Indole Metabolites
Distribution Across Biological Kingdoms: Fungal, Bacterial, Plant, and Marine Sources
Prenylated indole (B1671886) alkaloids are found in a remarkable array of organisms, from terrestrial fungi and bacteria to higher plants and diverse marine life. researchgate.net
Fungi: Fungi, particularly from the Aspergillus and Penicillium genera, are prolific producers of prenylated indole alkaloids. researchgate.netmdpi.com These compounds often exhibit complex structures and significant biological activities. mdpi.com For instance, certain indole diterpenoids have been isolated from Penicillium species. nih.gov Marine-derived fungi are also a rich source of these compounds, with many novel indole alkaloids being discovered from fungi associated with marine organisms like sponges and mollusks. nih.govnih.gov
Bacteria: Actinomycetes, a group of bacteria known for producing a wide variety of secondary metabolites, are also a source of prenylated indole derivatives. nih.gov Research has identified gene clusters in Streptomyces species that are responsible for the biosynthesis of compounds like 5-dimethylallylindole-3-acetonitrile. nih.gov
Plants: While perhaps more known for other classes of alkaloids, plants also produce prenylated indole compounds. Indole alkaloids, in general, are a significant class of plant-derived natural products, with over 4100 known compounds. nih.govmdpi.com
Marine Organisms: The marine environment is a vast reservoir of unique chemical structures, including a significant number of indole alkaloids. nih.gov These compounds have been isolated from a wide range of marine organisms, including sponges, tunicates, and corals. nih.govnih.gov The unique conditions of the marine environment are thought to contribute to the evolution of novel biosynthetic pathways and the production of structurally diverse metabolites. scispace.com
Origin of Indole Core Precursors in Biosynthetic Pathways
The biosynthesis of the vast majority of indole alkaloids, including those with a 3-(dimethylallyl) moiety, originates from the amino acid L-tryptophan. nih.govwikipedia.org Tryptophan provides the fundamental indole ring structure that is subsequently modified and elaborated upon to create the immense diversity of indole-containing natural products. nih.gov
The biosynthesis of the indole core itself is part of the shikimate pathway, with anthranilate serving as a key intermediate. wikipedia.org In the biosynthesis of tryptophan, indole remains within the tryptophan synthase enzyme complex before being condensed with serine. wikipedia.org
For the formation of prenylated indoles, the indole nucleus of tryptophan, or a derivative thereof, undergoes an electrophilic substitution reaction. wikipedia.orgshareok.org This reaction is catalyzed by a class of enzymes known as prenyltransferases (PTs), specifically dimethylallyl tryptophan synthases (DMATS). mdpi.com These enzymes facilitate the transfer of a dimethylallyl group from dimethylallyl pyrophosphate (DMAPP) to the indole ring. wikipedia.orgshareok.org The C3 position of the indole ring is particularly reactive towards electrophilic attack, making it a common site for prenylation. wikipedia.org
Identification of Natural Products Containing 3-(Dimethylallyl)indole Moieties
A number of natural products have been identified that feature the this compound scaffold. These compounds are often part of the larger family of hexahydropyrrolo[2,3-b]indole alkaloids. semanticscholar.org The biosynthesis of these alkaloids is proposed to involve the reaction of L-tryptophan with dimethylallyl pyrophosphate (DMAPP). semanticscholar.org
Below is a table of some natural products that contain the this compound structural unit.
| Compound Name | Source Organism(s) |
| Deoxybrevianamide E | Aspergillus sp. nih.gov |
| (±)-Debromoflustramine B | Marine organisms semanticscholar.org |
| Brevianamides | Aspergillus sp. nih.gov |
| Notoamides | Marine-derived fungus Aspergillus sp. researchgate.net |
| Sclerotiamides | Marine gorgonian-derived fungus A. sclerotiorum nih.gov |
Biosynthesis of Prenylated Indoles: Enzymatic Pathways and Mechanistic Elucidation
Indole (B1671886) Prenyltransferases (IPTs): A Central Enzyme Family
Indole prenyltransferases (IPTs) are a fascinating family of enzymes that catalyze the transfer of a prenyl group, typically a five-carbon dimethylallyl moiety, from a donor molecule to an indole-containing substrate. rsc.org These enzymes are found in fungi, bacteria, and plants and are responsible for the biosynthesis of a wide array of bioactive compounds, including toxins and pharmaceuticals. nih.govnih.gov A remarkable feature of IPTs is their ability to catalyze these reactions without the need for divalent metal ions, a characteristic that distinguishes them from many other prenyltransferases. nih.govnih.gov
Indole prenyltransferases belong to a larger superfamily of aromatic prenyltransferases. plos.org Structural and sequence analyses have revealed that many microbial IPTs share a common protein fold known as the PT-barrel. nih.govplos.org This unique structure consists of a ten-stranded β-barrel formed by five repeating ααββ elements, with the active site located within the barrel's lumen. plos.org
Evidence suggests a common ancestry for different families within this superfamily, such as the NphB (hydroxynaphthalene PTase) and DMATS (dimethylallyltryptophan synthase) families. nih.govplos.org It is proposed that the complex PT-barrel structure arose from the amplification of a simpler, ancestral ααββ module. nih.govplos.org Based on these evolutionary and structural similarities, these enzymes are grouped into the PT-barrel superfamily. plos.org This superfamily can be further divided into two main families: the indole PTases and the phenol/phenazine PTases. plos.org
The prenyl groups transferred by IPTs are derived from two five-carbon isoprenoid precursors: dimethylallyl diphosphate (B83284) (DMAPP) and its isomer, isopentenyl diphosphate (IPP). springernature.com These molecules are the fundamental building blocks for the biosynthesis of all terpenoids. In the context of indole prenylation, DMAPP is the direct donor of the dimethylallyl group. rsc.orgnih.govnih.gov The enzymatic reaction involves the cleavage of the diphosphate group from DMAPP, generating a highly reactive allylic carbocation. wikipedia.org This electrophilic species is then attacked by the electron-rich indole ring of the acceptor substrate, leading to the formation of a new carbon-carbon or carbon-nitrogen bond. rsc.orgwikipedia.org While IPP is the isomer of DMAPP, it is DMAPP that serves as the primary prenyl donor for the vast majority of characterized indole prenyltransferases. nih.gov
Regioselectivity and Stereoselectivity in Enzymatic Indole Prenylation
A hallmark of indole prenyltransferases is their remarkable control over the regioselectivity and stereoselectivity of the prenylation reaction. nih.govmdpi.com The indole ring has multiple potential sites for electrophilic attack (N-1, C-2, C-3, C-4, C-5, C-6, and C-7). nih.govsemanticscholar.org Enzymes have been discovered that can direct the prenyl group to each of these positions with high specificity. nih.govnih.gov This enzymatic control is crucial for generating the vast structural diversity observed in prenylated indole natural products. nih.gov The precise positioning of the substrates within the enzyme's active site dictates the outcome of the reaction, a feat that is challenging to replicate using traditional chemical synthesis. mdpi.comnih.gov
The versatility of indole prenyltransferases is highlighted by their ability to catalyze prenylation at every possible position on the indole ring. nih.govrsc.org While the most nucleophilic position is C-3, enzymes have evolved to overcome this inherent reactivity and achieve selective alkylation at other, less reactive carbons. rsc.org The proposed mechanism for these reactions generally involves a direct electrophilic aromatic substitution. rsc.orgnih.gov However, in some cases, particularly for prenylation at positions other than C-3, an alternative mechanism involving an initial attack at C-3 followed by a subsequent rearrangement (like a Cope rearrangement) has been suggested. rsc.orgnih.gov
The following table summarizes examples of enzymes and their corresponding regioselectivity:
| Prenylation Position | Enzyme Example(s) | Substrate Example | Organism Source |
| C-2 | FtmPT1 | Brevianamide F | Aspergillus fumigatus |
| C-3 | CdpNPT | cyclo-L-Trp-L-Pro | Neosartorya fischeri |
| C-4 | FgaPT2 (DMATS) | L-Tryptophan | Aspergillus fumigatus, Claviceps purpurea |
| C-5 | 5-DMATS | L-Tryptophan | Aspergillus clavatus |
| C-6 | IptA | L-Tryptophan | Streptomyces sp. |
| C-7 | 7-DMATS, CTrpPT | Tryptophan, cyclo-L-Trp-L-Trp | Aspergillus fumigatus, Aspergillus oryzae |
This table is illustrative and not exhaustive. nih.govsemanticscholar.orgnih.govresearchgate.netsemanticscholar.org
Normal C-3 prenylation results in the formation of 3-(Dimethylallyl)indole derivatives. This reaction involves the attachment of the C-1 atom of the dimethylallyl group from DMAPP to the C-3 position of the indole ring. rsc.org This is a direct consequence of the high nucleophilicity of the C-3 position. The process is a classic example of an electrophilic aromatic substitution reaction, where the enzyme facilitates the generation of the dimethylallyl carbocation and positions the indole substrate for a direct attack at C-3. rsc.orgcas.cn Several enzymes have been characterized that perform this "normal" C-3 prenylation, often on tryptophan-containing cyclic dipeptides. nih.gov
In contrast to normal prenylation, reverse C-3 prenylation involves the attachment of the C-3 atom (the tertiary carbon) of the dimethylallyl group to the C-3 position of the indole ring. rsc.org This mode of prenylation is less common but is found in the biosynthesis of several complex natural products. nih.gov Enzymes like AnaPT and CdpC3PT from Neosartorya fischeri catalyze reverse prenylation at the C-3 position of cyclic dipeptides, leading to the formation of indoline (B122111) derivatives. nih.gov The mechanism for reverse prenylation is distinct from the direct electrophilic attack seen in normal prenylation and showcases the diverse catalytic strategies employed by this enzyme family. rsc.orgnih.gov
Mechanisms of N-Prenylation (e.g., N-1 position)
The enzymatic N-prenylation of indole rings, particularly at the N-1 position, is a key step in the biosynthesis of various natural products. Indole prenyltransferases (IPTs) catalyze the transfer of a prenyl group from a donor molecule, most commonly dimethylallyl diphosphate (DMAPP), to the indole nucleus. nih.govresearchgate.net While the indole nitrogen is a poorer nucleophile compared to positions like C-3, specific enzymes have evolved to facilitate this transformation.
One well-studied example is CymD, an enzyme from Salinispora arenicola that catalyzes the reverse N-1 prenylation of L-tryptophan. acs.org The mechanism is understood to proceed via a direct electrophilic substitution. In this process, the enzyme facilitates the dissociation of the diphosphate leaving group from DMAPP, leading to the formation of a dimethylallyl cation. acs.org The indole nitrogen of the tryptophan substrate then performs a nucleophilic attack on the tertiary carbon of this carbocation intermediate. acs.org
Structural studies of CymD, including a ternary complex with an unreactive DMAPP analog (DMSPP) and L-tryptophan, provide strong evidence for this direct mechanism. acs.org In the active site, the indole nitrogen is positioned 3.4 Å away from the tertiary dimethylallyl carbon, an optimal distance for nucleophilic attack. acs.org Conversely, the primary carbon of the prenyl donor is 5.9 Å away from the indole C-3 atom, which effectively rules out an alternative pathway involving an initial C-3 prenylation followed by an aza-Cope rearrangement. acs.org This structural evidence supports a direct SN1-like attack by the indole nitrogen as the operative mechanism for N-1 prenylation by CymD. acs.orgnih.gov
Detailed Mechanistic Insights into Indole Prenyltransferase Catalysis
Indole prenyltransferases exhibit remarkable versatility, catalyzing prenylation at all possible positions of the indole ring (N-1, C-2, C-3, C-4, C-5, C-6, and C-7) to produce a vast array of natural products. nih.govnih.govsemanticscholar.org The catalytic mechanisms employed by these enzymes are a subject of extensive research, with evidence pointing towards both dissociative and associative pathways, as well as the involvement of intramolecular rearrangements in diversifying the final products.
Analysis of Dissociative (SN1-like) Mechanisms and Carbocation Intermediates
The predominant mechanism proposed for most indole prenyltransferases is a dissociative, SN1-like pathway. nih.gov This mechanism is initiated by the enzyme-assisted cleavage of the carbon-oxygen bond in the prenyl donor, typically DMAPP, releasing the diphosphate group. wikipedia.org This dissociation generates a highly reactive and electrophilic allylic carbocation intermediate. wikipedia.orgresearchgate.net The electron-rich indole ring of the acceptor substrate, positioned appropriately within the enzyme's active site, then acts as a nucleophile, attacking the carbocation to form a new carbon-carbon or carbon-nitrogen bond. nih.govacs.org A final deprotonation step restores the aromaticity of the indole ring, yielding the prenylated product. wikipedia.org The formation of this carbocation intermediate is a critical step that allows for attack at various positions on the indole ring, with the enzyme's active site architecture dictating the regioselectivity of the reaction. semanticscholar.org
Investigation of Associative (SN2-like) Mechanisms
While the SN1-like mechanism is widely supported, an alternative associative (SN2-like) mechanism has also been investigated. In a hypothetical SN2-like reaction, the indole nucleophile would directly attack the primary carbon (C-1) of DMAPP, displacing the diphosphate leaving group in a single, concerted step without the formation of a discrete carbocation intermediate. This pathway avoids a high-energy carbocation but requires the direct participation of the nucleophile in the rate-determining step. The distinction between these mechanisms is subtle, and the actual process may exist on a spectrum between a pure SN1 and SN2 pathway, depending on the specific enzyme and substrates involved. nih.gov
Role of Intramolecular Rearrangements: Cope and Aza-Cope Rearrangements in Product Diversification
Intramolecular rearrangements can play a significant role in the diversification of prenylated indole alkaloids. nih.gov It has been proposed that for some enzymes, the initial enzymatic prenylation might occur at the most nucleophilic C-3 position, followed by a subsequent rearrangement to yield the final product with prenylation at a different position. nih.gov
Two such rearrangements are the Cope and aza-Cope rearrangements:
Aza-Cope Rearrangement : This sigmatropic rearrangement has been considered a plausible, though often disproven, alternative pathway for N-prenylation. nih.gov It would involve an initial "normal" prenylation at C-3, followed by a rearrangement of the bonding electrons to move the prenyl group from the C-3 to the N-1 position. nih.gov However, structural and mechanistic studies of enzymes like CymD have provided strong evidence against this pathway for N-prenylation, favoring a direct attack mechanism instead. acs.org
Cope Rearrangement : This rearrangement involves the reorganization of a 1,5-diene system. In the context of indole alkaloids, an enzyme might catalyze an initial C-3 prenylation, after which a Cope rearrangement could potentially lead to products with altered connectivity, contributing to the structural diversity of the final metabolites. researchgate.net
These rearrangements, when they occur, represent a powerful tool for expanding the chemical space accessible from a common prenylated intermediate. nih.gov
Structural Basis of Catalysis: Active Site Architecture and Substrate Recognition
The regioselectivity and catalytic efficiency of indole prenyltransferases are determined by the specific architecture of their active sites. nih.gov These enzymes typically belong to the dimethylallyltryptophan synthase (DMATS) superfamily, which is characterized by a conserved αββα ("ABBA") fold comprising a 10-stranded antiparallel β-barrel. nih.gov
Key features of the active site include:
Substrate Binding Pockets : The enzyme possesses distinct binding sites for the indole acceptor and the prenyl diphosphate donor. semanticscholar.org The precise positioning and orientation of these substrates are crucial for determining which atom of the indole ring is presented to the electrophilic prenyl source. nih.gov
Catalytic Residues : Specific amino acid residues within the active site facilitate catalysis. These residues can help to stabilize the diphosphate leaving group, shield the reactive carbocation intermediate from solvent, and deprotonate the indole ring after the addition of the prenyl group. nih.gov
Control of Regioselectivity : The shape and electrostatic environment of the active site cavity dictate the outcome of the reaction. For example, in the N-prenyltransferase CymD, the active site orients L-tryptophan in such a way that the N-1 atom is positioned for a direct attack on the prenyl donor, while access to the C-3 position is sterically hindered. acs.orgnih.gov In contrast, a C-3 prenyltransferase would have an active site that preferentially exposes the C-3 position to the generated carbocation. nih.gov
The table below summarizes the characteristics of several representative indole prenyltransferases, highlighting their varied regioselectivity.
| Enzyme | Origin | Substrate | Prenylation Position |
| CymD | Salinispora arenicola | L-Tryptophan | N-1 (reverse) |
| 4-DMATS | Aspergillus fumigatus | L-Tryptophan | C-4 (normal) |
| 5-DMATS | Aspergillus clavatus | L-Tryptophan | C-5 (normal) |
| FtmPT1 | Aspergillus fumigatus | Brevianamide F | C-2 (normal) |
| AnaPT | Neosartorya fischeri | Cyclo-L-Trp-L-Ala | C-3 (reverse) |
This table provides examples of characterized indole prenyltransferases and their functions. nih.govresearchgate.net
Genetic and Genomic Foundations of Indole Prenyltransferase Biosynthetic Gene Clusters
The genes encoding indole prenyltransferases are typically located within biosynthetic gene clusters (BGCs). researchgate.net A BGC is a physically co-located group of genes on a chromosome that are involved in the production of a specific secondary metabolite. This genomic organization allows for the coordinated regulation and expression of all the enzymes required to assemble a complex natural product from simple precursors. nih.govnih.gov
The presence of an indole prenyltransferase gene within a BGC is a strong indicator that the final product of the pathway is a prenylated indole alkaloid. nih.gov Genomic analysis and gene knockout studies are powerful tools for identifying these clusters and elucidating the functions of the individual enzymes within them. researchgate.net For example, identifying the gene for a DMATS-family enzyme often leads to the discovery of novel prenylated compounds by expressing the gene in a heterologous host or by analyzing the metabolome of the native organism. nih.govnih.gov The study of these BGCs provides critical insights into the evolution of metabolic diversity and offers a platform for the engineered biosynthesis of new, bioactive molecules.
Chemical Synthesis Methodologies for 3 Dimethylallyl Indole and Analogous Prenylated Indoles
Direct Electrophilic Alkylation of Indoles with Prenyl Donors
Direct electrophilic alkylation represents a fundamental approach for the prenylation of indoles. This method relies on the inherent nucleophilicity of the indole (B1671886) ring, particularly at the C3 position, to react with an electrophilic prenyl source. The reaction is a Friedel–Crafts-type alkylation where a prenyl cation or a related electrophilic species is generated in situ. acs.org
Common prenyl donors for this reaction include prenyl halides (e.g., prenyl bromide) or alcohols (e.g., 3-methyl-2-buten-1-ol (B147165) and 2-methyl-3-buten-2-ol) in the presence of an acid catalyst. acs.org The acidic conditions facilitate the formation of the prenyl carbocation, which is then attacked by the electron-rich indole. While seemingly straightforward, this method can be hampered by challenges such as regioselectivity, as alkylation can also occur at other positions of the indole ring, and the potential for multiple alkylations.
Enzymatic syntheses, often utilizing dimethylallyl diphosphate (B83284) (DMAPP) as the prenyl donor in the presence of prenyltransferase enzymes, provide a bio-inspired approach that often overcomes the selectivity issues observed in traditional chemical methods. acs.orgrsc.org These enzymatic reactions typically proceed through a highly regio- and stereoselective Friedel–Crafts-type alkylation mechanism within the enzyme's active site. acs.org
| Prenyl Donor | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|
| Prenyl Halides (e.g., prenyl bromide) | Lewis or Brønsted Acids | Classical Friedel-Crafts approach; can suffer from poor regioselectivity and over-alkylation. | acs.org |
| Prenyl Alcohols | Aqueous acidic media | Bio-inspired method; can provide various prenylated indole products (N1, C2, C3, C5, C6, C7). | acs.org |
| Dimethylallyl Diphosphate (DMAPP) | Prenyltransferase Enzymes | High regio- and stereoselectivity; mimics biosynthetic pathways. | acs.orgrsc.org |
Transition Metal-Catalyzed Functionalization for Prenylation
Transition metal catalysis has emerged as a powerful tool for the selective functionalization of indoles, offering milder reaction conditions and greater control over regioselectivity compared to classical methods.
Palladium catalysts are particularly effective in mediating the coupling of indoles with various partners. beilstein-journals.org Palladium-catalyzed C-H functionalization enables the direct introduction of a prenyl group onto the indole nucleus without the need for pre-functionalized starting materials, adhering to the principles of atom and step economy. beilstein-journals.org
One notable strategy involves the palladium(II)-catalyzed coupling of unfunctionalized indoles with alkenes like 2-methyl-2-butene. beilstein-journals.org This process often requires co-oxidants to facilitate the catalytic cycle. beilstein-journals.org While powerful, a significant drawback of some reported methods is the requirement for high loadings of the palladium catalyst and a silver co-oxidant, which can limit their practicality. nih.gov
Mechanistically, these reactions can proceed through various pathways, including C-H activation of the indole at the C2 or C3 position, followed by coupling with the prenyl source. nih.gov The specific outcome is often influenced by the ligands, oxidants, and reaction conditions employed. beilstein-journals.orgnih.gov
Nickel catalysis offers a more cost-effective alternative to palladium for C-H functionalization reactions. rsc.orgrsc.org Nickel-catalyzed methods have been developed for the C3-alkylation of indoles with alcohols via a "borrowing hydrogen" methodology, which represents a green and efficient approach. rsc.org
More directly related to prenylation, nickel-catalyzed coupling of indoles with unactivated alkyl chlorides has been demonstrated. rsc.org This reaction exhibits a high degree of chemo- and regioselectivity and proceeds through a single-electron transfer (SET) process involving a Ni(I)/Ni(III) catalytic cycle. rsc.org The tolerance of this method to a wide range of functional groups makes it a valuable tool for the synthesis of complex prenylated indoles. rsc.org
| Metal Catalyst | Prenyl Source | Key Features | Reference |
|---|---|---|---|
| Palladium | 2-Methyl-2-butene | Direct C-H functionalization; can require high catalyst and co-oxidant loadings. | beilstein-journals.orgnih.gov |
| Nickel | Alcohols | Chemoselective C3-alkylation via borrowing hydrogen; cost-effective. | rsc.org |
| Nickel | Unactivated Alkyl Chlorides | High chemo- and regioselectivity; proceeds via a Ni(I)/Ni(III) pathway. | rsc.org |
Photoredox-Catalyzed Dearomative Prenylation Strategies
Photoredox catalysis has recently emerged as a mild and powerful strategy for the synthesis of complex organic molecules. In the context of indole chemistry, it enables dearomative functionalization, providing access to prenylated and reverse-prenylated indolines, which are prevalent scaffolds in natural products. bohrium.comnih.gov
This approach typically involves a tandem Giese radical addition/Ireland-Claisen rearrangement. bohrium.comnih.gov Under visible light irradiation, a photocatalyst initiates the formation of a radical from a suitable precursor, such as a tertiary α-silylamine. bohrium.com This radical then adds to the C2=C3 double bond of an electron-deficient indole, leading to a dearomatized radical intermediate. springernature.com A subsequent rearrangement affords the desired prenylated or reverse-prenylated indoline (B122111) with high diastereoselectivity. bohrium.comnih.gov
A key advantage of this methodology is its ability to functionalize electron-deficient indoles, which are often poor nucleophiles in traditional transition-metal-catalyzed allylic alkylation reactions. bohrium.comspringernature.com The mild reaction conditions and high functional group compatibility further enhance the utility of this strategy. bohrium.com
Total Synthesis Approaches for Complex Prenylated Indole Alkaloids Incorporating Dimethylallyl Moieties
The total synthesis of complex natural products often requires the development of novel and efficient strategies for the introduction of key structural motifs. Prenylated indole alkaloids are a large and structurally diverse class of natural products, and their synthesis has been the focus of numerous research efforts. rsc.orgrsc.orgencyclopedia.pub
Strategies for the total synthesis of these molecules often involve the late-stage introduction of the prenyl group or the use of a prenylated building block early in the synthetic sequence. A divergent synthetic route can be particularly powerful, allowing for the synthesis of multiple related natural products from a common intermediate. rsc.org
For instance, the synthesis of preparaherquamide, (+)-VM-55599, and premalbrancheamide was achieved through a divergent route featuring the construction of a key bicyclo[2.2.2]diazaoctane core. rsc.org The final steps often involve chemoselective reductions or other transformations to install the final functionalities of the target molecules. rsc.org
Synthetic Routes to 3-Substituted Indoles as Precursors to 3-(Dimethylallyl)indole
The synthesis of this compound can also be achieved by first preparing a 3-substituted indole precursor, which is then elaborated to introduce the dimethylallyl group. A variety of methods exist for the synthesis of 3-substituted indoles. chemijournal.comrsc.org
The Fischer indole synthesis is a classic and versatile method for preparing indoles, which can be adapted to produce 3-substituted derivatives by choosing the appropriate ketone or aldehyde starting material. researchgate.netnih.gov For example, the reaction of a phenylhydrazine (B124118) with a ketone already bearing a portion of the desired 3-substituent can directly lead to a functionalized indole.
Fischer Indole Synthesis and its Application to Substituted Indoles
The Fischer indole synthesis, first reported by Hermann Emil Fischer in 1883, stands as a foundational and highly reliable method for constructing the indole nucleus. alfa-chemistry.comwikipedia.org This reaction facilitates the creation of 2- and/or 3-substituted indoles through the acid-catalyzed cyclization of arylhydrazones, which are themselves derived from the condensation of an arylhydrazine with an aldehyde or a ketone. alfa-chemistry.com The versatility of the starting materials allows for the synthesis of a wide array of substituted indole derivatives, which are crucial components in pharmaceuticals and natural products. alfa-chemistry.comnih.gov
The mechanism of the Fischer indole synthesis is a well-studied sequence of acid-mediated transformations. alfa-chemistry.comwikipedia.org It begins with the formation of a phenylhydrazone from an arylhydrazine and a carbonyl compound. wikipedia.org This intermediate then tautomerizes to an enamine form. alfa-chemistry.com The critical step is a researchgate.netresearchgate.net-sigmatropic rearrangement of the protonated enamine, which forms a new carbon-carbon bond. alfa-chemistry.comwikipedia.org Subsequent cyclization and the elimination of an ammonia (B1221849) molecule lead to the formation of the aromatic indole ring. alfa-chemistry.comwikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the arylhydrazine is incorporated into the final indole structure. wikipedia.orgmdpi.com
The substitution pattern of the resulting indole is directly determined by the structure of the starting ketone or aldehyde. To synthesize a C-3 substituted indole, the carbonyl precursor must be structured accordingly. For instance, using a ketone of the type RCH₂COCH₂R' can lead to a mixture of products, highlighting the importance of substrate selection for regiochemical control. alfa-chemistry.com The choice of catalyst is also crucial; both Brønsted acids (like HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (such as ZnCl₂, BF₃, AlCl₃) are effective in promoting the reaction. wikipedia.orgmdpi.com
Mannich Reaction-based Approaches and Gramine (B1672134) Derivatives for C-3 Functionalization
The functionalization of the C-3 position of the indole ring is a key strategy in synthetic organic chemistry, and the Mannich reaction provides a classic and efficient route to achieve this. researchgate.netchemtube3d.com This reaction introduces a dimethylaminomethyl group onto the C-3 position of indole, yielding the important intermediate known as gramine. nih.gov The synthesis of gramine is typically achieved by reacting indole with formaldehyde (B43269) and dimethylamine, often using acetic acid as a catalyst, with yields reported to be as high as 95.6%. nih.gov
Gramine itself is a versatile precursor for a multitude of C-3 substituted indoles. researchgate.netresearchgate.net The dimethylamino group of gramine is an excellent leaving group, particularly after being converted to a quaternary ammonium (B1175870) salt. This allows for its displacement by a wide range of nucleophiles, enabling the introduction of various functional groups at the C-3 position. chemtube3d.comacs.org This substitution-by-elimination pathway is a cornerstone of indole chemistry. For example, reacting gramine with sodium cyanide results in the formation of indole-3-acetonitrile, demonstrating the utility of this method for creating new carbon-carbon bonds at the C-3 position. chemtube3d.com
This strategy is widely employed for the synthesis of more complex indole alkaloids and related compounds. By selecting the appropriate nucleophile, a diverse library of C-3 functionalized indoles can be accessed from a common gramine intermediate. The reaction to form gramine derivatives can be catalyzed by various systems, including microwave-assisted methods using immobilized catalysts, which can improve reaction times and yields. nih.gov
Allylation and Rearrangement Strategies for C-3 and Related Positions
Direct C-3 allylation of the indole nucleus represents a highly atom-economical and powerful method for introducing prenyl and other allyl groups. The development of catalytic systems that can control the regioselectivity of this transformation is a significant area of research. The reaction of indole with isoprene, for instance, can theoretically yield numerous isomers due to the multiple reactive sites on both molecules. However, by carefully selecting a metal hydride catalyst, the reaction can be directed to produce specific products. Research has shown that a Rhodium-hydride (Rh-H) catalyst system selectively yields reverse-prenylated indoles, while a Palladium-hydride (Pd-H) catalyst favors the formation of prenylated indoles.
These catalytic methods often proceed via the formation of a π-allyl-metal intermediate. nih.gov In palladium-catalyzed systems using allyl alcohols, a trialkylborane can be used as a promoter. nih.gov The reaction is believed to involve the formation of a borane-indole adduct, which then participates in the enantioselective allylation step. This approach has been successfully applied to the synthesis of 3-allyl-3-substituted-indolenines, creating a quaternary center at the C-3 position. nih.gov
Beyond direct C-H functionalization, other strategies have been developed for C-3 alkylation. Metal-free, hydrogen autotransfer-type reactions provide an alternative pathway. chemrxiv.orgnih.gov In one such method, a transition-metal-free system using Cs₂CO₃/Oxone® mediates the C-3 alkylation of indoles with various α-heteroaryl-substituted methyl alcohols. chemrxiv.org The proposed mechanism involves the initial oxidation of the alcohol to an aldehyde, which then condenses with the indole. A subsequent reduction step, where another molecule of the alcohol acts as the hydride donor, yields the C-3 alkylated product. chemrxiv.org This highlights the diverse strategies available for the targeted functionalization of the indole C-3 position.
Chemical Derivatization and Structural Diversification of Prenylated Indoles
Systematic Structural Modifications of the Indole (B1671886) Nucleus in Prenylated Derivatives
The indole nucleus of prenylated derivatives serves as a versatile scaffold for systematic structural modifications. These modifications can occur at various positions on the bicyclic ring system, including the pyrrole (B145914) and benzene (B151609) portions. nih.govresearchgate.net The inherent nucleophilicity of the indole ring, particularly at the C3 position, makes it a prime site for electrophilic substitution. nih.gov However, the reactivity of other positions, such as N1, C2, C4, C5, C6, and C7, can also be exploited for derivatization. nih.govnih.gov
Methods for functionalizing the less reactive benzenoid portion of the indole (C4, C5, C6, and C7) are of particular interest as they can lead to novel analogues with unique biological profiles. mdpi.com For instance, functionalization at the C6 position of the tryprostatin scaffold has been shown to be crucial for its biological activity. mdpi.com Strategies for these modifications often involve the use of directing groups or specialized catalysts to achieve regioselectivity. mdpi.com
Variations in Prenyl Moiety Structure and Positional Attachment
The diversity of prenylated indoles is significantly enhanced by variations in the structure of the prenyl moiety and its point of attachment to the indole ring. The most common prenyl group is the dimethylallyl group, but other isoprenoid units, such as geranyl and farnesyl groups, can also be incorporated. nih.gov
The position of prenylation on the indole nucleus is a key determinant of the final structure and its biological properties. Prenyltransferases, a class of enzymes, exhibit remarkable regioselectivity, catalyzing the attachment of the prenyl group to specific positions on the indole ring. nih.gov While C3 is a common site of prenylation, enzymes that direct prenylation to N1, C2, C4, C5, C6, and C7 have been identified and characterized. nih.gov For example, 4-dimethylallyltryptophan synthase (4-DMATS) specifically prenylates L-tryptophan at the C4 position. nih.govnih.gov The discovery of a 5-dimethylallyltryptophan synthase from Aspergillus clavatus filled a gap in the enzymatic toolbox, enabling access to C5-prenylated indoles. nih.govnih.gov
The following table summarizes the known prenylation positions on the indole ring and the corresponding enzyme types:
| Prenylation Position | Enzyme Type |
| N1 | Indole Prenyltransferase |
| C2 | Indole Prenyltransferase |
| C3 | Indole Prenyltransferase |
| C4 | 4-Dimethylallyltryptophan Synthase |
| C5 | 5-Dimethylallyltryptophan Synthase |
| C6 | Indole Prenyltransferase |
| C7 | Indole Prenyltransferase |
Synthesis of Novel Prenylated Indole Analogues through Chemoenzymatic and Chemical Transformations
The synthesis of novel prenylated indole analogues is achieved through a combination of chemoenzymatic and purely chemical methods. Chemoenzymatic synthesis leverages the high selectivity of enzymes, particularly prenyltransferases, to introduce structural diversity. bohrium.comrsc.org These enzymes can often accept a range of substrates, allowing for the creation of new derivatives. shareok.org For instance, the prenyltransferase FgaPT2 has been used to produce various 4-dimethylallylated indole derivatives. nih.gov Similarly, the promiscuous prenyltransferase CdpNPT has been employed to alkylate tryprostatin B, generating a library of novel analogues. shareok.orgshareok.org
Chemical transformations offer complementary approaches to derivatization. Derivatization is a technique used to modify the chemical structure of a compound. diva-portal.org For indoles, this can involve reactions such as esterification, alkylation, and acylation. libretexts.org For example, derivatization with p-dimethylaminocinnamaldehyde (DMACA) has been used for the colorimetric detection and identification of indoles. nih.gov
The table below outlines some chemoenzymatic and chemical methods used for synthesizing novel prenylated indole analogues:
| Method | Description | Key Reagents/Enzymes |
| Chemoenzymatic Synthesis | Utilizes enzymes for specific transformations. | Prenyltransferases (e.g., FgaPT2, CdpNPT) |
| Chemical Derivatization | Modifies the indole structure through chemical reactions. | p-dimethylaminocinnamaldehyde (DMACA) |
Exploration of Polycyclic and Fused Ring Systems Derived from Prenylated Indoles
A significant area of structural diversification involves the formation of polycyclic and fused ring systems from prenylated indoles. These complex architectures often arise from intramolecular cyclization reactions of the prenyl chain with the indole nucleus. nih.gov A notable example is the bicyclo[2.2.2]diazaoctane ring system found in a variety of fungal prenylated indole alkaloids. researchgate.netnih.gov This core structure is often formed through a Diels-Alder reaction. researchgate.net
The biosynthesis of many complex indole alkaloids involves the initial prenylation of an indole derivative, followed by a cascade of enzymatic reactions that lead to the formation of multiple rings. acs.org For example, the biosynthesis of ergot alkaloids involves the C4-prenylation of tryptophan, followed by several oxidative cyclization steps to form the tetracyclic ergoline (B1233604) ring system. nih.gov
The exploration of these polycyclic systems is not limited to natural product isolation. Synthetic strategies, such as cycloaddition reactions, are employed to construct novel fused indoline (B122111) scaffolds. polimi.it These methods allow for the creation of structurally complex and stereoselective ring systems from simple indole precursors. polimi.it
Advanced Research Perspectives and Methodological Innovations in Prenylated Indole Chemistry
Enzyme Engineering for Tailored Regio- and Stereoselective Prenylation
The selective installation of a dimethylallyl group onto an indole (B1671886) scaffold is a significant challenge in synthetic chemistry due to the multiple reactive positions on the indole ring. chim.it Nature, however, has evolved a class of enzymes known as prenyltransferases (PTs) that catalyze this reaction with remarkable precision. chapman.eduplos.org These enzymes are central to the biosynthesis of a vast array of prenylated indole alkaloids, many of which possess potent biological activities. researchgate.netrsc.org
Researchers are now harnessing the power of enzyme engineering to create tailored biocatalysts for the synthesis of specific prenylated indoles, including 3-(Dimethylallyl)indole. By modifying the amino acid sequence of these enzymes, scientists can alter their substrate specificity and regioselectivity. chapman.edunih.gov For instance, site-directed mutagenesis of key residues within the active site of a prenyltransferase can redirect the prenylation to a different position on the indole ring or enhance the enzyme's activity towards non-natural substrates. chapman.edu This approach has been successfully used to alter the regiospecificity of C6-indole prenyltransferases. chapman.edu
Furthermore, the discovery of prenyltransferases with broad substrate scope, such as AtaPT from Aspergillus terreus and NotF, opens up exciting possibilities for generating diverse libraries of prenylated compounds. nih.govnih.gov Structure-guided mutagenesis of AtaPT has been shown to alter its specificity and lead to a variety of prenylation patterns. nih.gov Similarly, the crystal structure of NotF revealed a large, solvent-exposed active site, suggesting a broad substrate tolerance that has been confirmed experimentally. nih.govescholarship.org
The table below summarizes key engineered prenyltransferases and their applications in tailored prenylation.
| Enzyme/Variant | Original Substrate/Regioselectivity | Engineered Outcome | Reference |
| PriB PT Mutants | L-tryptophan C6-prenylation | Altered regiospecificity towards various acceptors | chapman.edu |
| AtaPT Mutants | Broad acceptor and donor promiscuity | Altered specificity and diverse prenylation patterns | nih.gov |
| NotF | Brevianamide F C2-reverse prenylation | Prenylation of a wide range of tryptophanyl diketopiperazines | nih.govescholarship.org |
| T102N mutant of FgaPT2 | C4-prenylation | C5-prenylated product (5-dimethylallyltryptophan) | acs.org |
Computational Chemistry Approaches to Elucidate Reaction Mechanisms and Predict Reactivity
Computational chemistry has become an indispensable tool for understanding the intricate details of chemical reactions at the atomic level. In the context of prenylated indole chemistry, computational methods provide invaluable insights into reaction mechanisms, helping to explain the observed regio- and stereoselectivity and to predict the reactivity of different substrates and catalysts. researchgate.net
Quantum Mechanical (QM) Calculations
Quantum mechanical (QM) calculations are employed to study the electronic structure and energetics of molecules involved in a reaction. These calculations can map out the entire reaction pathway, identifying transition states and intermediates, and thereby revealing the step-by-step mechanism. For instance, QM studies have been used to investigate the mechanism of prenyl transfer reactions catalyzed by enzymes like FtmPT1. nih.gov These calculations can help distinguish between different proposed mechanisms, such as a direct SN1-like mechanism involving a discrete carbocation intermediate or an SN2-like mechanism. researchgate.net
Recent studies have utilized QM calculations to understand the unconventional associative reaction mechanism of the C4-indole prenyltransferase FgaPT2, revealing a short-lived carbocation intermediate. acs.org Furthermore, computational methods have been used to verify the structure of novel prenylated indole alkaloids by comparing calculated and experimental NMR data. mdpi.com
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the conformational changes of enzymes and the binding of substrates over time. nih.gov In the study of prenyltransferases, MD simulations can reveal how the enzyme's structure accommodates different substrates and directs the prenylation to a specific position. acs.orgpnas.org
For example, MD simulations of the prenyltransferase CloQ have been used to explore the binding of substrates in the active site and the role of specific amino acid residues. acs.org Similarly, simulations of human cis-prenyltransferase have helped to identify key residues involved in membrane binding, which is crucial for the transfer of the newly synthesized prenyl chain. chemrxiv.orgnih.gov By combining QM and MD methods (QM/MM), researchers can study the enzymatic reaction in its full protein environment, providing a more accurate and comprehensive understanding of the catalytic process. nih.gov
Development of Novel Biocatalytic Systems for Scalable Prenylated Indole Synthesis
The translation of laboratory-scale enzymatic reactions to industrial production requires the development of robust and scalable biocatalytic systems. This involves optimizing reaction conditions, improving enzyme stability, and implementing efficient cofactor regeneration systems. nih.gov
A significant advancement in this area is the use of whole-cell biocatalysts, which can eliminate the need for costly and time-consuming enzyme purification. rsc.org Engineered microorganisms can be designed to overexpress the desired prenyltransferase and even to regenerate the necessary cofactors, such as S-adenosyl methionine (SAM), in situ. nih.gov
Researchers have successfully demonstrated the semi-preparative scale synthesis of C4-prenylated tryptophan derivatives using a toolbox of 4-dimethylallyltryptophan synthases (4-DMATSs). researchgate.net This biocatalytic approach significantly simplifies the synthesis, reducing a multi-step chemical process to a single enzymatic step. researchgate.net Furthermore, the development of tandem enzyme systems, where multiple enzymes work in concert to carry out a multi-step synthesis in a single pot, is a promising strategy for the efficient production of complex prenylated indoles. nih.gov
Integration of Synthetic Biology and Chemical Synthesis for Complex Compound Library Generation
The convergence of synthetic biology and traditional chemical synthesis is creating powerful new platforms for the generation of diverse libraries of complex molecules. researchgate.net Synthetic biology provides the tools to create novel biosynthetic pathways and to produce key intermediates that may be difficult to access through chemical synthesis alone. nih.govscispace.com These biologically produced scaffolds can then be further diversified using the vast toolbox of chemical reactions.
This integrated approach allows for the rapid generation of "unnatural" natural product analogues with potentially improved biological activities. researchgate.net For example, a substrate-permissive prenyltransferase can be used to install a dimethylallyl group onto a range of indole-containing diketopiperazines, which can then be subjected to further chemical modifications to create a library of novel compounds. nih.gov This chemoenzymatic strategy leverages the high selectivity of the enzyme for the initial C-H functionalization, a reaction that can be challenging to achieve with high selectivity using traditional chemical methods. nih.govescholarship.org
The development of de novo biosynthetic pathways for prenyl diphosphate (B83284) precursors further expands the possibilities for creating novel isoprenoids. scispace.com By engineering microorganisms with these pathways, researchers can produce a variety of non-natural prenyl donors that can be incorporated into indole scaffolds by promiscuous prenyltransferases.
Emerging Methodologies in Dearomatization and Selective Functionalization of Indoles
While much of the focus in prenylated indole synthesis has been on the direct functionalization of the aromatic indole ring, emerging methodologies are exploring the dearomatization of indoles as a strategy to access novel three-dimensional molecular scaffolds. researchgate.netnih.gov Dearomatization reactions transform the planar indole ring into non-aromatic structures like indolines and indolenines, often creating new stereocenters and significantly increasing the structural complexity of the molecule. researchgate.netnih.gov
Transition-metal catalysis has been a major driver of innovation in this area, enabling a variety of dearomative cyclizations and functionalizations. chemrxiv.org These reactions can lead to the formation of spirocyclic indole derivatives, which are prevalent in many biologically active natural products. chemrxiv.org
Furthermore, new strategies for the site-selective functionalization of the indole ring continue to be developed. While the C2 and C3 positions are typically the most reactive, recent efforts have focused on developing methods for the selective functionalization of the less reactive C4-C7 positions on the benzene (B151609) ring of the indole core. acs.orgrsc.orgosaka-u.ac.jp This often involves the use of directing groups to guide the catalyst to the desired position. acs.orgosaka-u.ac.jp The development of these advanced synthetic methods provides new avenues for the synthesis of novel prenylated indole derivatives with unique substitution patterns and biological activities.
Q & A
Q. What analytical methods are recommended for characterizing 3-(Dimethylallyl)indole in synthetic or biosynthetic studies?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used for purity assessment and structural confirmation. HPLC ensures quantification (e.g., ≥97.5% purity thresholds), while MS provides molecular weight validation and fragmentation patterns. For stereochemical analysis, nuclear magnetic resonance (NMR) is essential to resolve regioisomers and confirm prenylation positions .
Q. What are the common prenylation positions on the indole ring observed in enzymatic studies involving this compound derivatives?
Prenyltransferases (PTs) from the DMATS superfamily catalyze prenylation at C-2, C-3, C-4, C-5, C-6, or C-7 of the indole ring. For example, 5-DMATS targets C-5, while FgaPT2 prenylates C-3. The position depends on enzyme-substrate interactions, such as the orientation of the dimethylallyl cation relative to the indole’s electron-rich regions .
Q. How can researchers validate the activity of prenyltransferases in vitro?
Standard protocols involve incubating the enzyme with dimethylallyl diphosphate (DMAPP) and indole-containing substrates (e.g., L-tryptophan or cyclic dipeptides) in buffered solutions. Reaction progress is monitored via HPLC or LC-MS to detect prenylated products. Control assays lacking DMAPP or enzymes are critical to rule out non-enzymatic prenylation .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported prenylation regioselectivity across homologous enzymes?
Conflicting data (e.g., C-3 vs. C-4 prenylation) may arise from substrate flexibility or enzyme conformational dynamics. To address this, conduct comparative studies using:
- Structural analysis : X-ray crystallography of enzyme-substrate complexes (e.g., FgaPT2 with DMAPP) to identify active-site residues guiding regioselectivity .
- Mutagenesis : Replace key residues (e.g., Lys174 in FgaPT2) to test their role in positioning substrates .
- Isotopic labeling : Track DMAPP incorporation using -labeled DMAPP to confirm attachment sites .
Q. How can researchers design assays to differentiate regular vs. reverse prenylation mechanisms in indole derivatives?
Regular prenylation involves attack at DMAPP’s primary carbon (C-1), while reverse prenylation targets the tertiary carbon (C-3). Use deuterated DMAPP (-DMAPP) and analyze products via -NMR to distinguish between mechanisms based on isotopic shifts. Computational modeling (e.g., DFT calculations) can further predict carbocation stability and attack trajectories .
Q. What methodological challenges arise in achieving stereospecific prenylation at C-3 of indole, and how can they be addressed?
Stereochemical control at C-3 requires enzymes like KgpF, which forms tricyclic structures with defined stereochemistry. Challenges include:
- Racemization : Avoid harsh reaction conditions (e.g., high pH) that promote epimerization.
- Enzyme engineering : Modify PT active sites (e.g., FgaPT2_K174A) to enhance stereoselectivity.
- Chiral auxiliaries : Use Fmoc-protected tryptophan derivatives to guide prenylation .
Q. How should researchers optimize experimental conditions for studying DMAPP-dependent kinetics in prenyltransferases?
- Substrate saturation curves : Vary DMAPP and indole substrate concentrations to determine and .
- Inhibitor screening : Test pyrophosphate analogs (e.g., DMSPP) to probe catalytic mechanisms.
- Pre-steady-state kinetics : Use stopped-flow techniques to capture transient intermediates .
Data Interpretation and Gaps
Q. How can conflicting data on enzyme promiscuity (e.g., FgaPT2 accepting cyclic dipeptides) be reconciled?
FgaPT2 typically prenylates free L-tryptophan at C-4 but may exhibit flexibility with cyclic dipeptides. Validate findings by:
- Cross-referencing assays : Compare activity with substrates like cyclo-Trp-Ala vs. L-tryptophan.
- Structural alignment : Overlay FgaPT2’s active site with cyclic dipeptide-bound PTs (e.g., AnaPT) to identify steric or electronic constraints .
Q. What gaps exist in understanding the biosynthetic pathways of this compound-containing alkaloids?
Key unresolved questions include:
- Post-prenylation modifications : How do downstream enzymes (e.g., oxidases, cyclases) process prenylated intermediates?
- Evolutionary divergence : Why do homologous PTs in Aspergillus vs. Streptomyces exhibit distinct regioselectivity?
- Regulatory mechanisms : What transcriptional or allosteric factors control PT expression in vivo? .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
